molecular formula C6H12Cl2N4 B2680126 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride CAS No. 2287344-38-9

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride

Cat. No.: B2680126
CAS No.: 2287344-38-9
M. Wt: 211.09
InChI Key: UFIACGLPMXSMMK-UHFFFAOYSA-N
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Description

“5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride” is a chemical compound that is part of a focused small molecule library of tetrahydro triazolopyrazines . It is used as a building block in medicinal chemistry . This compound is a white to pale yellow crystalline powder and is mainly used as a pharmaceutical intermediate in the chemical synthesis process .


Synthesis Analysis

The synthesis of this compound involves the use of commercially available non-expensive reagents . The methods provide quick and multigram access to the target derivatives . A method for synthesizing this compound involves adding ethanol and hydrazine hydrate, dropwise adding 2-chloropyrazine, and regulating the pH value to 6 .


Molecular Structure Analysis

The molecular structure of this compound is based on a [1,2,4]triazolo[4,3-a]pyrazine platform . The structure of the resulting compound libraries with yields and methods used for their preparation are listed in Figures 2 and 3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include heterocyclization . A case study on Sitagliptin drug products concerning contamination with N-nitrosamines was performed using two newly developed analytical methods for determination of N-nitroso-triazolopyrazine (NTTP; 7-nitroso-3- (trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo [4,3-a]pyrazine) and its precursor triazolopyrazine (3- (trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo [4,3-a]pyrazine) .


Physical and Chemical Properties Analysis

This compound is a white solid with a melting point of 67–68°C . The 1H NMR spectrum (400 MHz, DMSO-d6), δ, ppm (J, Hz): 1.38 (9H, s, 3CH3); 3.02 (2H, t, J = 5.5, 6-CH2); 3.84 (2H, t, J = 5.5, 5-CH2); 3.92 (2H, s, 8-CH2); 4.24 (2H, d, J = 5.9, CH2 NHCO); 7.40 (1H, br. s, NHCO) .

Scientific Research Applications

Diverse Functionalized Building Blocks for Drug Design Functionalized building blocks based on 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine cores have been synthesized, highlighting their potential as privileged motifs for lead-like compound design. These compounds, including the (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-6-ylmethyl)amines, have shown promise as scaffolds for developing novel anti-diabetes drug leads by stimulating glucagon-like peptide-1 (GLP-1) secretion (Mishchuk et al., 2016).

Novel Heterocyclic Compounds Synthesis Research into nitration of azolo[1,5-a]pyrimidin-7-amines has led to the development of a series of 6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-amines and their reduction into corresponding diamines, forming annulated cycles. This demonstrates the compound's utility in generating novel heterocyclic compounds, which could have various scientific and pharmacological applications (Gazizov et al., 2020).

Library of Triazolopyrimidines for Compound Screening An efficient solution-phase synthesis of a library of 3,5,7-trisubstituted [1,2,3]triazolo[4,5-d]pyrimidines has been described, showcasing the potential of such compounds for high-throughput screening in drug discovery. This methodological approach enables the rapid generation of compounds with varied substitution patterns for biological activity screening (Baindur et al., 2003).

Synthesis of Pyridine Derivatives Acylation reactions of heteroaromatic amines have led to the facile and efficient synthesis of new classes of 1,2,3-triazolo[4,5-b]pyridine and pyrazolo[4,3-b]pyridine derivatives. These derivatives are prepared through cyanoacetylation reactions followed by cyclization, demonstrating the compounds' versatility in synthesizing diverse pyridine-based scaffolds for further scientific exploration (Ibrahim et al., 2011).

Future Directions

The future directions for this compound involve its use in therapeutic treatments . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .

Properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.2ClH/c7-5-2-1-3-10-4-8-9-6(5)10;;/h4-5H,1-3,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIACGLPMXSMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=NN=CN2C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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